molecular formula C25H28N2O4 B5131082 N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide

N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide

Cat. No. B5131082
M. Wt: 420.5 g/mol
InChI Key: SHMXVHWUDCCCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs. In Additionally, we will list future directions for further research.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide involves the inhibition of certain enzymes. Specifically, this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor, antifungal, and antibacterial activity, this compound has been shown to have anti-inflammatory effects. It has also been shown to have an inhibitory effect on the production of nitric oxide, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide in lab experiments is its unique mechanism of action. This compound has the potential to be developed into a new class of drugs that target topoisomerase II. Additionally, this compound has been shown to have activity against a broad range of microorganisms, making it a promising candidate for the development of new antibiotics.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research.

Future Directions

There are several future directions for further research on N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide. One area of research is the development of new drugs based on this compound. Researchers could explore the potential of this compound as a treatment for cancer, fungal infections, and bacterial infections. Additionally, researchers could investigate the potential of this compound as an anti-inflammatory agent.
Another area of research is the optimization of the synthesis method for this compound. Researchers could explore alternative methods for the synthesis of this compound that could improve its yield and solubility.
Conclusion:
This compound is a promising compound that has potential therapeutic applications. Its unique mechanism of action and broad-spectrum activity against microorganisms make it a promising candidate for the development of new drugs. While there are limitations to its use in lab experiments, further research could lead to the optimization of the synthesis method and the development of new drugs based on this compound.

Synthesis Methods

The synthesis of N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide involves a series of chemical reactions. The starting material for the synthesis is 3-hydroxybenzaldehyde, which is converted to 3-(benzyloxy)benzaldehyde. This compound is then reacted with 1-(5-bromo-2-furyl)methanamine to form 3-(benzyloxy)-N-(5-bromo-2-furylmethyl)benzamide. The final step involves the removal of the benzyl protecting group to yield this compound.

Scientific Research Applications

N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research involves the development of new drugs for the treatment of various diseases. This compound has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been shown to have antifungal and antibacterial activity, which could be useful in the development of new antibiotics.

properties

IUPAC Name

N-benzyl-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c28-18-24-10-9-23(31-24)17-27-13-11-21(12-14-27)30-22-8-4-7-20(15-22)25(29)26-16-19-5-2-1-3-6-19/h1-10,15,21,28H,11-14,16-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMXVHWUDCCCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=CC=C(O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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